(2-Bromophenyl)diphenylphosphine

Beschreibung

Significance and Role in Contemporary Chemical Science

The unique electronic and steric properties of (2-Bromophenyl)diphenylphosphine have cemented its importance across multiple domains of chemistry. It serves as a fundamental building block and a powerful tool for chemists, enabling the construction of complex molecular architectures and the development of innovative materials. chemimpex.comontosight.ai

In the realm of organic synthesis, this compound is a highly valued reagent. chemimpex.com It is frequently used as an intermediate in the preparation of more complex phosphine (B1218219) ligands. wikipedia.orgchemimpex.com The presence of the bromine atom on the phenyl ring allows for further chemical modifications, such as lithiation to form o-lithiated triphenylphosphine (B44618), which is a versatile reagent in its own right. wikipedia.org This reactivity is crucial for creating a diverse array of phosphine derivatives tailored for specific synthetic applications. chemimpex.com Its primary role is to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental connections in the synthesis of complex organic molecules, including those found in pharmaceuticals and agrochemicals. chemimpex.com

The most prominent application of this compound is in the field of catalysis, where it functions as a ligand for transition metals. chemimpex.comontosight.ai Phosphine ligands are essential in homogeneous catalysis because they can stabilize metal complexes and modulate their reactivity and selectivity. numberanalytics.comtcichemicals.com this compound, in particular, forms stable and highly active complexes with metals like palladium. ontosight.ai These palladium complexes are exceptionally effective catalysts for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. ontosight.ainumberanalytics.com By tuning the electronic and steric environment of the metal center, ligands like this compound can significantly enhance the efficiency and scope of these catalytic reactions. numberanalytics.comnih.gov Approximately 80% of pharmaceuticals rely on phosphine compounds in their production, highlighting the critical role of these catalysts. ontosight.ai

| Catalytic Reaction Type |

| Suzuki-Miyaura Coupling sigmaaldrich.com |

| Heck Reaction sigmaaldrich.com |

| Sonogashira Coupling sigmaaldrich.com |

| Buchwald-Hartwig Cross Coupling sigmaaldrich.com |

| Stille Coupling sigmaaldrich.com |

| Negishi Coupling sigmaaldrich.com |

| Hiyama Coupling sigmaaldrich.com |

The influence of this compound extends into material science. chemimpex.com Organophosphorus compounds are integral to the development of advanced materials. This compound is utilized in creating new polymers and coatings, where its incorporation can enhance properties such as electrical and thermal stability. chemimpex.com Its derivatives are also explored for applications in optoelectronic materials. nih.gov The ability to create complex molecular structures through catalysis involving this phosphine contributes to the synthesis of novel materials with tailored functionalities. ontosight.ai

Historical Context of Phosphine Ligand Development

The utility of this compound is best understood within the broader history of phosphine ligand chemistry. These ligands have become indispensable tools in organometallic chemistry and catalysis. numberanalytics.com

While the use of phosphine ligands dates back to the early 20th century, their profound impact on catalysis was not fully realized until the 1960s and 1970s. numberanalytics.com A landmark moment was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which showcased the remarkable potential of phosphine ligands in homogeneous hydrogenation reactions. numberanalytics.com This discovery spurred extensive research, leading to the development of a vast library of phosphine ligands with diverse electronic and steric properties. tcichemicals.comnih.gov Chemists learned that by modifying the substituents on the phosphorus atom, they could fine-tune the performance of a metal catalyst for a specific reaction. numberanalytics.comnih.gov This evolution has led to highly specialized ligands, including electron-rich alkylphosphines, bulky biarylphosphines, and chiral phosphines for asymmetric catalysis, which are now central to many industrial processes and academic research endeavors. tcichemicals.comgessnergroup.commerckmillipore.com

Despite their importance, the synthesis and design of phosphine ligands are not without challenges. Many phosphines are sensitive to air and can be easily oxidized, which complicates their handling and storage. researchgate.netrsc.org Traditional synthetic methods often involve multiple steps and may require the use of highly reactive and toxic reagents, such as phosphine gas (PH₃) or phosphorus trichloride (B1173362) (PCl₃). rsc.orgepa.gov Accessing novel phosphine architectures, especially chiral phosphines for enantioselective catalysis, can be synthetically demanding. rsc.orgnih.gov Researchers have developed strategies to overcome these issues, such as protecting the phosphine as a more stable phosphine oxide or borane (B79455) adduct during synthesis, which is then reduced in a final step. rsc.org The ongoing challenge is to develop more efficient, general, and sustainable methods for preparing a wide range of phosphine ligands to fuel further innovation in catalysis. epa.govnih.gov

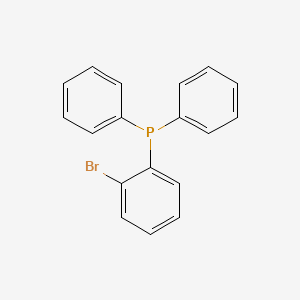

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIONUQPOXCUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211392 | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62336-24-7 | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of 2 Bromophenyl Diphenylphosphine Complexes

General Principles of Phosphine (B1218219) Coordination to Transition Metals

Tertiary phosphines (PR₃) are significant ligands in organometallic chemistry, known for their adaptable electronic and steric properties. libretexts.org They function as dative, L-type ligands, formally contributing two electrons to the metal center. libretexts.org The versatility of phosphine ligands allows for the fine-tuning of the electronic and steric environment of a metal center, which is crucial in catalysis. catalysis.blog

The properties of phosphine ligands are primarily dictated by the nature of the substituent groups (R) attached to the phosphorus atom. These properties can be broadly categorized into steric and electronic effects, which collectively influence the behavior of the metal complex. nih.gov

Steric Effects: The size of the phosphine ligand, often quantified by the Tolman cone angle, plays a critical role in determining the number of phosphine ligands that can coordinate to a metal center. umb.edu Bulky phosphine ligands can create a sterically hindered environment around the metal, which can favor the formation of low-coordinate complexes. umb.edu This steric bulk can also influence the regioselectivity and stereoselectivity of a catalytic reaction by controlling the approach of substrates to the metal center. catalysis.blog

Electronic Effects: The electronic nature of the R groups on the phosphine ligand influences its σ-donating and π-accepting capabilities. libretexts.org Electron-donating groups increase the electron density on the phosphorus atom, making the phosphine a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density on the phosphorus, enhancing its π-accepting properties through back-bonding from the metal to the P-C σ* antibonding orbitals. libretexts.orgumb.edu The electronic properties of phosphine ligands can be systematically altered by varying the R groups, allowing for predictable modulation of the metal center's reactivity. umb.edu

The interplay of steric and electronic effects is crucial in ligand design. For instance, it is possible to modify steric properties with minimal impact on electronic properties, and vice versa. umb.edu This tunability allows for the rational design of phosphine ligands for specific catalytic applications.

| Phosphine Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) | Key Characteristics |

|---|---|---|---|

| Trifluorophosphine (PF₃) | 104° | 2110 cm⁻¹ | Very small, very withdrawing. libretexts.org |

| Triphenylphosphine (B44618) (PPh₃) | 145° | 2068.9 cm⁻¹ | Moderately bulky, weakly donating. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° | 2056.1 cm⁻¹ | Extremely bulky, very donating. libretexts.org |

| (2-Bromophenyl)diphenylphosphine | Not explicitly found in search results | Not explicitly found in search results | The bromine substituent enhances reactivity for functionalization. chemimpex.com |

The steric and electronic properties of phosphine ligands directly impact the activity and selectivity of transition metal catalysts. catalysis.blogacs.org By modifying the phosphine ligand, one can tune the catalyst's performance for a specific chemical transformation. rsc.org

Activity: The electronic properties of the phosphine ligand influence the electron density at the metal center, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination. catalysis.blog For example, more electron-donating phosphines can promote oxidative addition by making the metal center more nucleophilic.

Selectivity: The steric bulk of phosphine ligands is a powerful tool for controlling selectivity. In reactions where multiple products can be formed, a bulky ligand can block certain reaction pathways, leading to higher regioselectivity or stereoselectivity. catalysis.blogrsc.org For example, in cross-coupling reactions, the ligand can influence which isomers are formed.

The choice of phosphine ligand is a critical parameter in the optimization of a catalytic process, and a wide variety of phosphines with different steric and electronic profiles are commercially available or can be synthesized. acs.org

Formation and Characterization of Metal Complexes

This compound is a versatile ligand precursor in the synthesis of transition metal complexes, particularly with palladium. chemimpex.com These complexes are often used in catalysis. chemimpex.comalfachemic.com

Palladium complexes of this compound and its derivatives are of significant interest due to their applications in cross-coupling reactions. chemimpex.comsigmaaldrich.com The formation of these complexes can be achieved through various methods, including ligand substitution and oxidative addition.

The characterization of these palladium complexes typically involves a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and single-crystal X-ray diffraction to determine their solid-state structures. researchgate.netnih.gov

Ligand exchange is a fundamental process in the chemistry of palladium-phosphine complexes. nih.gov It involves the substitution of one ligand for another at the metal center and can be a crucial step in a catalytic cycle. The exchange can be driven by steric factors, where a bulkier ligand is displaced by a smaller one. nih.gov

In the context of palladium catalysis, ligand exchange can be used to generate a more active or selective catalyst in situ. nih.gov For example, a protocol has been developed for the exchange of a bulky biarylphosphine ligand on a palladium oxidative addition complex with a variety of other phosphines, phosphites, and bipyridyl ligands. nih.gov This allows for rapid diversification of the catalyst structure.

The mechanism of ligand exchange can be associative, dissociative, or interchange in nature, depending on the specific complex and reaction conditions. For square planar palladium(II) complexes, associative pathways are common.

While not directly involving this compound in the provided search results, the concept of pendant electrophilic phosphonium (B103445) cations is relevant to the broader field of phosphine ligand chemistry. Electrophilic phosphonium cations (EPCs) are phosphorus-based Lewis acids that have shown promise in catalysis. scholaris.cascholaris.ca They can be generated by the reaction of a phosphine with a strong electrophile.

In the context of catalysis, a pendant phosphonium group on a ligand could potentially act as a Lewis acid to activate a substrate or modify the electronic properties of the metal center. rsc.orgrsc.org The interaction of a Lewis acid with a pendant phosphorus atom can be observed by changes in the ³¹P NMR chemical shift. scholaris.ca The development of air- and moisture-tolerant EPCs is an active area of research. scholaris.carsc.org

Copper(I) and Silver(I) Complexes

This compound and related phosphine ligands readily form complexes with copper(I) and silver(I) halides. The coordination geometry around the metal center in these complexes is typically tetrahedral. researchgate.net Depending on the stoichiometry and reaction conditions, a variety of nuclearities can be achieved, including mononuclear, dinuclear, and tetranuclear species. nih.gov

For instance, in analogous systems using 2-(diphenylphosphino)pyridine, mononuclear complexes with the general formula MXL₃ (where M = Cu, Ag; X = Cl, Br, I; L = phosphine ligand) have been synthesized. nih.gov Dinuclear (Ag₂X₂L₃) and tetranuclear cubane-type structures (Ag₄X₄L₄) have also been characterized, demonstrating the versatility of phosphine ligands in bridging metal centers. nih.gov The specific structure adopted is influenced by the steric bulk of the phosphine and the nature of the halide and solvent used.

Silver(I) phosphine complexes have garnered interest for their potential as therapeutic agents. Studies on related silver(I) phosphine bromide complexes have shown they can induce mitochondrial-mediated apoptosis in cancer cells, with some compounds exhibiting significant inhibitory effects at micromolar concentrations. nih.gov

Table 1: Representative Structural Motifs of Copper(I) and Silver(I) Phosphine Complexes

| Complex Type | General Formula | Metal Coordination | Nuclearity | Reference |

| Mononuclear | [MX(L)₃] | Tetrahedral | 1 | nih.gov |

| Dinuclear | [M₂(μ-L)₂(BH₄)₂] | Tetrahedral | 2 | mdpi.com |

| Dinuclear Halide-Bridged | [Ag₂X₂(L)₃] | Tetrahedral | 2 | nih.gov |

| Tetranuclear Cubane | [Ag₄X₄(L)₄] | Tetrahedral | 4 | nih.gov |

Gold(I) Complexes

Gold(I) centers, with their d¹⁰ electronic configuration, typically form linear, two-coordinate complexes with phosphine ligands. Research on fluorinated analogues like 2-BrC₆F₄PPh₂ shows the formation of stable, mononuclear complexes such as [AuCl(2-BrC₆F₄PPh₂)] and [Au(C₆F₅)(2-BrC₆F₄PPh₂)]. nih.gov These complexes are part of a broader class of gold(I)-phosphine compounds investigated for their potent antiproliferative properties. nih.gov

The mechanism of action for many cytotoxic gold(I) phosphine complexes involves the inhibition of the enzyme thioredoxin reductase (TrxR), which is a key component of the cellular antioxidant system. nih.gov Inhibition of this enzyme leads to an increase in reactive oxygen species (ROS), disruption of redox homeostasis, and ultimately, apoptotic cell death. nih.govnih.gov

Table 2: Characteristics of Gold(I) Complexes with this compound Analogues

| Complex Example | Coordination Geometry | Biological Target | Potential Application | Reference |

| [AuCl(2-BrC₆F₄PPh₂)] | Linear | Thioredoxin Reductase (TrxR) | Anticancer Agent | nih.gov |

| [Au(C₆F₅)(2-BrC₆F₄PPh₂)] | Linear | Thioredoxin Reductase (TrxR) | Anticancer Agent | nih.gov |

Ruthenium Complexes

While specific studies detailing the coordination of this compound with ruthenium were not prominent in the reviewed literature, the behavior can be inferred from the extensive chemistry of the closely related triphenylphosphine (PPh₃). Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a well-known and widely used precursor in catalysis. wikipedia.org It serves as a starting material for a vast number of other ruthenium(II) complexes through ligand substitution reactions. rsc.org

Arene ruthenium(II) complexes bearing phosphine ligands typically adopt a pseudo-octahedral "piano stool" geometry, where the arene ligand forms the "seat" and three other ligands (e.g., two halides and a phosphine) form the "legs". mdpi.com In such structures, the phosphine ligand coordinates to the ruthenium center through its phosphorus atom. These complexes are stable and have been investigated for their catalytic and biological activities. mdpi.com

Table 3: Common Structural Classes of Ruthenium-Phosphine Complexes

| Complex Class | Example Compound | Ru Oxidation State | Typical Geometry | Reference |

| Tris(phosphine) | RuCl₂(PPh₃)₃ | II | Distorted Octahedral | wikipedia.org |

| Arene Ru(II) | [Ru(η⁶-arene)Cl₂(PR₃)] | II | Piano Stool | mdpi.com |

| Dicarbonyl | trans-RuCl₂(CO)₂(PPh₃)₂ | II | Octahedral | wikipedia.org |

Nickel Complexes

Nickel complexes featuring monodentate phosphine ligands are pivotal in homogeneous catalysis, particularly for cross-coupling reactions. nih.govresearchgate.net Low-coordinate Ni(0) species are often the key active intermediates in catalytic cycles, typically generated in situ from a Ni(II) precatalyst or by reacting a Ni(0) source like Ni(COD)₂ with the phosphine ligand. rsc.orgnih.gov The coordination of phosphine ligands like this compound to nickel is fundamental to modulating the catalyst's reactivity and stability. nih.gov

The relationship between a phosphine ligand's structure and the resulting nickel catalyst's reactivity is a critical area of study, though it is less developed than for palladium systems. princeton.edu A key factor is the influence of the ligand's steric and electronic properties on the number of ligands that coordinate to the nickel center in solution. For many reactions, an equilibrium exists between different nickel species, such as [Ni(PR₃)₂], [Ni(PR₃)₃], and [Ni(PR₃)₄]. nih.gov

The ligation state of the nickel complex is crucial for catalytic success. princeton.edu For example, in many cross-coupling reactions, the oxidative addition of an aryl halide to the nickel center is a key step, and this is often favored from a less-coordinated, more reactive species like [Ni(PR₃)₂]. rsc.orgchemrxiv.org Ligands with greater steric bulk tend to favor the formation of these lower-coordinate species. Quantitative parameters, such as the ligand's percent buried volume (%Vbur), have been used to rationalize and predict the ligation state and, consequently, the reactivity in catalytic systems. princeton.edu Therefore, a central principle in understanding structure-reactivity relationships is that the phosphine ligand's structure directly controls catalyst speciation, which in turn dictates the efficiency of the catalytic cycle. princeton.educhemrxiv.org

Table 4: Ligand Steric Effects on Nickel Catalyst Speciation and Reactivity

| Ligand Property | Effect on Ni(0) Complex | Consequence for Catalysis | Reference |

| Low Steric Bulk | Favors higher coordination (e.g., NiL₃, NiL₄) | Can attenuate reactivity; ligand dissociation required for oxidative addition | nih.govprinceton.edu |

| High Steric Bulk | Favors lower coordination (e.g., NiL₂) | Promotes formation of highly reactive, unsaturated species; facilitates oxidative addition | princeton.educhemrxiv.org |

The design of new phosphine ligands for nickel catalysis revolves around tuning their steric and electronic properties to achieve optimal performance. A fundamental principle is finding a balance: the ligand must be sufficiently electron-donating to stabilize the metal center but also possess the appropriate steric profile to promote the desired reactivity and coordination mode. nih.gov

Modern ligand design extends beyond synthesizing new phosphines from scratch. Diversification strategies that modify existing, readily available phosphines are becoming increasingly important. One such strategy involves a nickel-catalyzed process for the selective dearylation of phosphonium salts, which allows for the introduction of a wide range of alkyl substituents onto the phosphorus atom. rsc.org This method enables the rapid generation of diverse ligand libraries from a common parent phosphine, accelerating the discovery of new ligands with enhanced catalytic properties. rsc.org The ultimate goal is to create bespoke ancillary ligands that can control the catalyst's reactivity in a predictable and unprecedented manner.

Hybrid Ligands and Their Coordination Behavior

The this compound molecule is not only a ligand in its own right but also a versatile precursor for the synthesis of more complex, hybrid ligands. wikipedia.orgchemimpex.com The carbon-bromine bond can be transformed, for example, via metallation with an organolithium reagent, to generate a 2-lithiated derivative. wikipedia.org This lithiated species is a powerful nucleophile that can be reacted with various electrophiles to introduce new donor groups, leading to the formation of multidentate or "hybrid" ligands containing different types of coordinating atoms.

A classic example of a hybrid phosphine ligand is 2-(diphenylphosphino)pyridine (dppy), which contains both a soft phosphorus donor and a hard nitrogen donor. The coordination behavior of such P,N ligands is highly versatile. They can act as chelating ligands, forming a stable five-membered ring with a single metal center. Alternatively, they can act as bridging ligands between two or more metal centers. nih.gov With metals like copper(I) and silver(I), these ligands can facilitate the assembly of various structures, from simple mononuclear complexes to intricate polynuclear clusters, showcasing how the introduction of a second, different donor atom dramatically expands the coordination possibilities compared to a simple monodentate phosphine. nih.gov

Phosphine-Phosphine Oxide Ligands (P-PO)

Phosphine-phosphine oxide (P-PO) ligands are a class of hemilabile ligands that contain both a soft phosphine donor and a hard phosphine oxide donor within the same molecule. wwu.edu This dual characteristic allows for flexible coordination behavior with metal centers. The phosphine group typically forms a strong covalent bond with the metal, while the phosphine oxide group can coordinate reversibly. wwu.edu This "on-off" coordination capability is a key feature of their chemistry.

The partial oxidation of a diphosphine ligand is a common route to synthesize P-PO ligands. In a related context, the oxidation of 1,2-bis(diphenylphosphino)-4,5-dimethoxybenzene has been shown to produce 1,2-bis(diphenylphosphoryl)-4,5-dimethoxybenzene. researchgate.net A "half oxide" of a butane-bridged diphosphine has also been structurally characterized, noting a significant shortening of the P—O bond distance compared to the fully oxidized analogue. researchgate.net

Adjustable Coordination and Luminescent Properties

The adjustable coordination of P-PO ligands is a direct consequence of their hemilabile nature. The phosphine oxide group can be displaced by solvent molecules or other substrates, creating a vacant coordination site on the metal center, which is crucial for catalytic applications. wwu.edu

The coordination environment significantly influences the luminescent properties of the resulting metal complexes. Research on other P-PO ligands has demonstrated that their coordination mode can modulate the emission wavelength and quantum yield of luminescent complexes. For instance, studies on manganese(II) dihalide complexes with the chelating bidentate phosphine oxide ligand bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) have shown that these complexes exhibit intense photoluminescence. rsc.org The specific geometry and electronic properties of the metal-ligand bond dictate the nature of the emissive excited state.

Effect of Partial Phosphine Oxidation

The partial oxidation of a phosphine to a phosphine oxide introduces a hard donor group, which can significantly alter the electronic and steric properties of the ligand and its metal complexes. This modification can influence the stability, reactivity, and photophysical properties of the complex.

For example, in a study of platinum(II) complexes, altering the ligand environment, including the nature of the phosphine-containing ligands, was shown to be a key strategy for tuning their photophysical properties. nih.gov The introduction of an oxygen atom can impact the ligand field strength and the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission characteristics of the complex. The synthesis and photophysical properties of various metal complexes with different functionalized ligands are active areas of research, aiming to develop new materials for applications such as sensors and light-emitting devices. hkbu.edu.hkhkbu.edu.hk

Catalytic Applications of 2 Bromophenyl Diphenylphosphine and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

(2-Bromophenyl)diphenylphosphine and its derivatives are effective ligands in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and phosphine (B1218219) ligands are critical in tuning the reactivity and selectivity of these transformations. This compound, as a member of the bulky and electron-rich phosphine ligand family, plays a significant role in several key palladium-catalyzed reactions. thermofishersci.innih.gov

The Suzuki-Miyaura coupling reaction is a powerful method for constructing biaryl structures and other C-C bonds. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Dialkylbiaryl phosphine ligands, a class to which derivatives of this compound belong, are highly effective in this process. nih.gov Their use has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like unactivated aryl chlorides, tosylates, and sterically hindered compounds, often enabling reactions to proceed at room temperature with low catalyst loadings. nih.gov The bulky nature of these ligands facilitates the reductive elimination step, while their electron-rich character promotes the initial oxidative addition. thermofishersci.innih.gov

Table 1: Representative Suzuki-Miyaura Coupling using a Palladium-Biaryl Phosphine Catalyst System This table illustrates typical conditions and substrate scope for Suzuki-Miyaura reactions employing catalyst systems with bulky biaryl phosphine ligands, similar to derivatives of this compound. Specific yields for the named compound are not available in the searched literature.

| Aryl Halide | Boronic Acid | Pd Source | Ligand Type | Base | Solvent | Product Yield |

|---|---|---|---|---|---|---|

| Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ | Dialkylbiaryl phosphine | K₃PO₄ | Toluene | High |

| Aryl Bromide (electron-rich) | Heteroarylboronic acid | Pd₂(dba)₃ | Dialkylbiaryl phosphine | K₃PO₄ | Dioxane | Good to High |

| Aryl Triflate (sterically hindered) | 4-methoxyphenylboronic acid | Pd(OAc)₂ | Dialkylbiaryl phosphine | K₂CO₃ | THF/H₂O | Good |

Source: Data compiled from principles described in multiple sources. nih.govmdpi.comresearchgate.net

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds via the Buchwald-Hartwig amination, is another area where palladium catalysis is paramount. acs.orgresearchgate.netnih.gov These reactions are essential for the synthesis of pharmaceuticals, natural products, and organic materials. acs.orgmit.edu The choice of ligand is critical for success, and bulky, electron-rich biaryl phosphines are among the most effective, enabling the coupling of a wide range of amines and alcohols with aryl halides and pseudohalides. mit.edunih.gov

This compound is identified as a suitable ligand for Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com The catalyst systems derived from such ligands facilitate the crucial reductive elimination step that forms the C-N or C-O bond. The development of these ligands has allowed for milder reaction conditions and a broader substrate scope, including the use of challenging aryl chlorides. acs.orgmit.edu While specific data for the application of this compound in these reactions is not detailed in the searched literature, its structural features place it within the class of ligands known to be effective for these transformations. nih.govnih.gov

The oxidative addition of an aryl halide to a Pd(0) center is a key step in most cross-coupling catalytic cycles and was long considered to be largely irreversible. ucc.ie However, recent research has demonstrated that making this step reversible can be a powerful strategy for achieving selectivity, particularly in the cross-coupling of polyhalogenated substrates. organic-chemistry.orgnih.gov

In certain catalytic systems, especially those employing very bulky phosphine ligands like PtBu₃, the palladium catalyst can reversibly add into a C-Br bond of the product. organic-chemistry.orgnih.gov This prevents the catalyst from being tied up in an inactive state and allows it to re-enter the catalytic cycle. This phenomenon enables unprecedented selectivity, such as the intramolecular coupling of a vinyl bromide in the presence of a more reactive aryl iodide. nih.gov The bulky ligand is proposed to facilitate the reductive elimination of the Ar-X bond from the Pd(II) intermediate, which is the reverse of the oxidative addition, thereby preventing catalyst inhibition. organic-chemistry.orgresearchgate.net While these studies have primarily focused on ligands other than this compound, they highlight a fundamental principle of reactivity that can be harnessed through the design and selection of sterically demanding phosphine ligands. ucc.ie

Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium for many cross-coupling reactions. chemrxiv.orgnih.gov Phosphine ligands are also crucial in modulating the reactivity of nickel catalysts. nih.gov

Detailed research findings specifically on the nickel-catalyzed Suzuki coupling of benzylic acetals using this compound as the ligand were not available in the searched literature. While nickel-catalyzed cross-coupling reactions of other benzylic alcohol derivatives, such as ethers and esters, have been developed using various phosphine ligands, the specific application to benzylic acetals with this particular ligand is not documented in the provided sources. nih.gov

Nickel-Catalyzed Reactions

Impact of Ligand Steric Parameters

The steric profile of a phosphine ligand is a critical determinant of the catalytic activity and selectivity of its metal complexes. This is often quantified by parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle is a measure of the solid angle formed by the metal and the outer edges of the ligand's substituents, providing an indication of the steric bulk around the phosphorus atom. acs.orgrsc.org A larger cone angle generally signifies greater steric hindrance, which can influence the number of ligands that can coordinate to a metal center, the stability of the resulting complex, and the accessibility of the metal center to substrates. rsc.org

The impact of these steric parameters is evident in various catalytic transformations. For instance, in cross-coupling reactions, the steric bulk of phosphine ligands is known to influence the rate of oxidative addition and reductive elimination steps. In some cases, a certain degree of steric hindrance is beneficial for promoting the desired catalytic cycle, while in others it can be detrimental. The balance between steric and electronic effects is therefore crucial for ligand design and catalyst optimization.

Rhodium-Catalyzed Reactions

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, and the success of this reaction is highly dependent on the nature of the chiral phosphine ligand employed. These ligands create a chiral environment around the rhodium center, which allows for the differentiation between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

This compound, in its unmodified form, is an achiral molecule and therefore cannot be used directly to induce enantioselectivity in asymmetric hydrogenation. For a phosphine ligand to be effective in this context, it must possess chiral elements, such as a chiral backbone, atropisomerism, or stereogenic phosphorus centers. nih.govnih.gov The design of successful chiral phosphine ligands often involves the creation of a rigid scaffold that restricts conformational flexibility and presents a well-defined chiral pocket around the metal center. nih.gov

While there are no direct reports in the reviewed literature of chiral derivatives of this compound being employed in rhodium-catalyzed asymmetric hydrogenation, the synthesis of such derivatives could, in principle, lead to new chiral ligands. The ortho-bromo functionality could serve as a handle for further synthetic modifications to introduce chirality. For instance, it could be used in cross-coupling reactions to build larger, chiral biaryl backbones, a common feature in many successful chiral diphosphine ligands. nih.gov The steric and electronic properties of the resulting ligand would then need to be carefully tuned to achieve high enantioselectivity and catalytic activity for specific substrates.

Hydrosilylation of Alkenes

The rhodium-catalyzed hydrosilylation of alkenes is a fundamental process for the formation of silicon-carbon bonds, yielding valuable organosilane products. The choice of phosphine ligand in these reactions can significantly influence the catalytic efficiency and the regioselectivity of the addition of the hydrosilane to the alkene.

The performance of this compound as a ligand in the rhodium-catalyzed hydrosilylation of styrene (B11656) with triethoxysilane (B36694) has been investigated. In a comparative study, a catalyst system generated in situ from RhCl₃ and various triarylphosphane ligands was evaluated. The results demonstrated that the rhodium complex bearing this compound exhibited high catalytic effectiveness. nih.gov

Specifically, the use of this compound as a ligand led to a high conversion of the styrene substrate. Furthermore, it influenced the regioselectivity of the reaction, favoring the formation of the β-adduct, which is the product of anti-Markovnikov addition of the silane (B1218182) to the double bond. The high conversion and selectivity observed with this ligand underscore the beneficial impact of its specific steric and electronic properties on the catalytic cycle. The study highlights that functionalized triarylphosphane ligands, such as this compound, can lead to rhodium complexes that are highly effective for the hydrosilylation of alkenes, in some cases surpassing the performance of the classic Wilkinson's catalyst. nih.gov

Table 1: Hydrosilylation of Styrene with Triethoxysilane Catalyzed by RhCl₃/Triarylphosphane Systems nih.gov

| Ligand | Conversion (%) | Selectivity (β-adduct, %) |

| This compound | 95 | 98 |

| Triphenylphosphine (B44618) | 85 | 96 |

| (2-Methylphenyl)diphenylphosphine | 92 | 97 |

Reaction conditions: Styrene (1 mmol), triethoxysilane (1.2 mmol), RhCl₃ (0.01 mmol), ligand (0.02 mmol), 50 °C, 2 h.

Other Catalytic Transformations

Gold-Catalyzed Hydroaminations and Cyclizations

Gold catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds, with hydroamination and cyclization reactions of unsaturated substrates being prominent examples. The phosphine ligand plays a crucial role in stabilizing the gold(I) catalytic species and modulating its reactivity. The electronic properties of the phosphine are particularly important in these transformations.

Research has indicated that for gold(I)-catalyzed intramolecular alkene hydroamination, the use of electron-withdrawing phosphines can accelerate the reaction. beilstein-journals.org This observation is significant in the context of this compound. The presence of the bromine atom at the ortho-position of one of the phenyl rings imparts an electron-withdrawing inductive effect on the phosphine ligand. This electronic feature would be expected to increase the Lewis acidity of the gold center, enhancing its ability to activate the C-C multiple bond of the substrate towards nucleophilic attack by the amine.

While the general principle suggests that this compound could be a suitable ligand for gold-catalyzed hydroaminations and cyclizations, specific studies employing this particular ligand for these applications were not found in the reviewed literature. However, the known effects of ligand electronics in gold catalysis provide a strong rationale for its potential utility in this area. The balance between the electron-withdrawing nature of the bromo-substituent and the steric bulk it imparts would likely be a key factor in determining its effectiveness for specific substrates and reaction types.

Platinum-Catalyzed Hydrosilylations

Platinum complexes are widely used as highly efficient catalysts for the hydrosilylation of alkenes and alkynes, a process of significant industrial importance, particularly in the production of silicone polymers. mdpi.comnih.gov The catalytic activity and selectivity of these platinum-based systems can be tuned by the choice of ligands. Phosphine ligands have been shown to influence the performance of platinum catalysts in hydrosilylation reactions. researchgate.net

The role of the phosphine ligand can be multifaceted, affecting the stability of the platinum catalyst, its solubility, and the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, the use of specific phosphine ligands can help to prevent the formation of inactive platinum colloids, which can be a deactivation pathway for some catalysts. mdpi.com

Despite the extensive research in the field of platinum-catalyzed hydrosilylation and the use of various phosphine ligands to optimize these processes, the application of this compound in this specific catalytic system is not documented in the reviewed scientific literature. Therefore, while one can speculate on the potential effects of its steric and electronic properties, there is currently no direct experimental evidence to report on its performance in platinum-catalyzed hydrosilylation reactions.

Ring-Opening Polymerization

The utility of this compound as a precursor for more complex and catalytically active phosphine ligands is exemplified in the field of ring-opening polymerization (ROP). While this compound itself is not typically employed directly as a catalyst, its derivatives, where the bromo group is substituted with a coordinating group, are instrumental in forming well-defined metal complexes that effectively catalyze the ROP of cyclic esters. These polymerizations are crucial for producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

Research has demonstrated the catalytic efficacy of complexes derived from functionalized phosphine ligands in the ROP of racemic-lactide (rac-LA) and ε-caprolactone (ε-CL). Specifically, ligands such as 2-picolylamino-diphenylphosphane chalcogenides, which can be conceptually derived from the functionalization of a (2-aminophenyl)diphenylphosphine scaffold, have been used to synthesize alkali and alkaline earth metal complexes. These complexes have shown significant activity and stereoselectivity in the polymerization of lactide. nih.gov

For instance, a calcium complex supported by a 2-picolylamino-diphenylphosphane selenide (B1212193) ligand has demonstrated high isoselectivity in the ROP of rac-lactide, with a reported isoselectivity index (Pi) of 0.89. nih.gov In contrast, analogous barium and strontium complexes exhibited lower isoselectivity. nih.gov The catalytic activity, in terms of the rate of polymerization, was found to follow the order Ba ≫ Sr ≈ Ca. nih.gov

In the copolymerization of rac-LA and ε-CL, barium and strontium complexes have proven to be efficient pre-catalysts for the synthesis of block copolymers. nih.gov The reactivity of the barium complex was observed to be superior to that of the strontium complex in this application. nih.gov

The detailed findings from these studies highlight the influence of both the ligand architecture and the coordinated metal center on the catalytic performance in ring-opening polymerization.

Table 1: Ring-Opening Polymerization of rac-Lactide Catalyzed by Alkaline Earth Metal Complexes with a 2-Picolylamino-diphenylphosphane Selenide Ligand

| Catalyst (Complex) | Monomer | Temperature (°C) | Pi (Isoselectivity Index) |

| Calcium Complex | rac-Lactide | Room Temperature | 0.89 |

| Strontium Complex | rac-Lactide | Room Temperature | 0.78 |

| Barium Complex | rac-Lactide | Room Temperature | 0.62 |

| Data sourced from a study on group 2 metal complexes in ROP. nih.gov |

Table 2: Copolymerization of rac-Lactide and ε-Caprolactone

| Catalyst (Complex) | Monomers | Outcome |

| Strontium Complex | rac-Lactide, ε-Caprolactone | Efficient formation of block copolymer |

| Barium Complex | rac-Lactide, ε-Caprolactone | More efficient formation of block copolymer than Strontium complex |

| Data sourced from a study on group 2 metal complexes in ROP. nih.gov |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanisms in Catalysis

The efficacy of a catalyst is intrinsically linked to the kinetics and mechanisms of the elementary steps that constitute the catalytic cycle. For palladium-catalyzed reactions, where (2-Bromophenyl)diphenylphosphine and its derivatives are often employed, these steps typically include ligand exchange, oxidative addition, and reductive elimination.

Research has shown that ligands derived from this compound can actively participate in ligand exchange processes. For instance, in a study involving a palladium catalyst, a PNN ligand formed from this compound was observed to substitute the existing BINAP ligand, which in turn halted the reaction. This observation underscores the dynamic nature of the coordination of this compound-derived ligands to the metal center and their potential to influence the composition of the catalytic species throughout the reaction.

Table 1: Factors Influencing Ligand Exchange and Catalyst Turnover

| Factor | Description | Potential Impact of this compound |

|---|---|---|

| Steric Bulk | The size of the ligand can affect coordination number and the ease of substrate binding. | The three phenyl rings provide significant steric hindrance, which can promote reductive elimination and influence catalyst stability. |

| Electronic Properties | The electron-donating or -withdrawing nature of the ligand influences the reactivity of the metal center. | The phenyl groups are generally electron-withdrawing, which can affect the rates of oxidative addition and reductive elimination. |

| Chelation/Hemilability | The potential for the ligand to bind through more than one donor atom can stabilize the catalyst. | The bromine atom offers the potential for hemilabile coordination, which could modulate catalytic activity. |

| Reaction Conditions | Temperature, solvent, and the presence of additives can all affect ligand exchange equilibria. | The specific conditions of a catalytic reaction will dictate the dynamic behavior of the ligand. |

Oxidative addition and reductive elimination are key steps in many catalytic cross-coupling reactions. The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role in modulating the rates of these processes.

Mechanistic studies of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Hirao couplings, have established a general framework for understanding the role of phosphine ligands. The catalytic cycle is typically initiated by the oxidative addition of an aryl halide to a Pd(0) complex. rsc.orgnih.gov This is followed by transmetalation and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. rsc.org

While detailed kinetic studies specifically isolating the effect of this compound on these steps are not extensively available, research on its oxide derivative, this compound oxide, in Suzuki-Miyaura reactions provides valuable insights. researchgate.net In these reactions, the phosphine oxide is often a precursor to the active phosphine ligand or can itself act as a ligand. The general mechanism involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with an organoboron reagent, and finally, reductive elimination to yield the biaryl product. rsc.org The nature of the phosphine ligand influences the electron density at the palladium center, thereby affecting the ease of both the oxidative addition and reductive elimination steps. researchgate.net

Table 2: Elementary Steps in a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Step | General Description | Role of Phosphine Ligand |

|---|---|---|

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) species. | Electron-donating phosphines can facilitate this step by increasing the electron density on the palladium, making it more nucleophilic. |

| Transmetalation | An organometallic reagent (e.g., Ar'-B(OH)₂) transfers its organic group to the Pd(II) center. | The phosphine ligand can influence the rate of this step through steric effects and by modulating the lability of other ligands. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst. | Sterically bulky phosphines can promote this step by creating a more crowded coordination sphere, favoring the release of the product. |

Computational Chemistry and DFT Studies

Computational chemistry provides powerful tools for investigating the properties of molecules and the mechanisms of reactions at an atomic level. Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly valuable in the study of organometallic complexes and catalytic processes.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the structural and electronic properties of molecules derived from this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. It can provide a quantitative description of the nature and strength of metal-ligand bonds.

While a direct QTAIM analysis of a complex containing this compound has not been extensively reported, studies on related, more complex phosphine-phosphine oxide ligands offer significant insights into the application of this methodology. For instance, in a study of bimetallic complexes of a PPh₂–C₆H₄–PPh(O)–C₆H₄–PPh₂ ligand, QTAIM was used to investigate the nature of the metal-oxygen and metal-phosphorus interactions. The analysis of the electron density at the bond critical points (BCPs) between the metal and the donor atoms provides information about the strength and nature of the bond. For example, the interaction energies can be calculated from the potential energy density at the BCP, revealing trends in bond strength.

Computational modeling is increasingly used to predict the effect of ligand modifications on the structure and reactivity of catalysts, thereby guiding the rational design of more efficient catalytic systems.

Advanced Characterization Techniques in Research

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of (2-Bromophenyl)diphenylphosphine has been determined and reported. researchgate.netgriffith.edu.au

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₄BrP | researchgate.netgriffith.edu.au |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Temperature | 295 K | researchgate.netgriffith.edu.au |

| R-factor | 0.043 | researchgate.netgriffith.edu.au |

Computational Studies for Structural Validation and Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data for structural validation and the prediction of molecular properties. researchgate.netgrafiati.com DFT methods can be employed to optimize the geometry of this compound, calculating bond lengths, bond angles, and dihedral angles. louisville.edu

These calculated geometric parameters can be compared with experimental data from X-ray crystallography to assess the accuracy of the computational model. researchgate.net Furthermore, theoretical calculations can predict spectroscopic properties. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H, ¹³C, ³¹P), which can then be correlated with experimental spectra to aid in signal assignment and structural confirmation. uni-muenchen.de Computational studies also allow for the analysis of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the compound's reactivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-bromophenyl)diphenylphosphine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura coupling. A common approach involves reacting this compound oxide with aryl boronic acids in the presence of Pd(dba)₂ (2.5 mol%), PPh₃ (4 equiv.), and K₃PO₄ (2 equiv.) in refluxing dioxane (105°C). Subsequent reduction of the oxide intermediate using trichlorosilane (HSiCl₃) and catalytic triethylamine (TEA) yields the target phosphine . Alternative ligand systems, such as XPhos with K₂CO₃, have achieved 99% yields in analogous biphenyl syntheses, suggesting ligand choice significantly impacts efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Organophosphines like this compound are air- and moisture-sensitive. Storage under inert gas (e.g., argon) in sealed, flame-dried glassware is critical. Safety data sheets (SDS) for related diphenylphosphine derivatives recommend avoiding exposure to oxidizing agents and using gloves/face protection during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. The ³¹P NMR signal for the phosphine moiety typically appears near δ -5 to -15 ppm, distinct from oxidized derivatives (δ +20–30 ppm). X-ray crystallography, as demonstrated for γ-hydroxyphosphine oxides, can resolve steric effects from the bromophenyl group .

Advanced Research Questions

Q. How does ligand choice in cross-coupling reactions involving this compound affect catalytic activity?

- Methodological Answer : Bulky, electron-rich ligands like XPhos enhance oxidative addition rates in Pd-catalyzed reactions. For example, XPhos with K₂CO₃ in THF/toluene/H₂O achieved 99% yield in fluorinated biphenyl synthesis, outperforming SPhos/Na₂CO₃ systems. Steric hindrance from the bromine substituent may necessitate ligand optimization to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported yields for phosphine-mediated coupling reactions?

- Methodological Answer : Discrepancies often arise from base selection (e.g., Na₂CO₃ vs. K₃PO₄) and solvent polarity. Systematic screening (e.g., Design of Experiments) is recommended. For instance, K₃PO₄ in dioxane improves solubility of boronic acids, while Na₂CO₃ in aqueous THF may favor hydrolysis-sensitive substrates .

Q. Can computational methods predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) studies on analogous phosphine oxides reveal that electron-withdrawing groups (e.g., bromine) lower the LUMO energy of the phosphorus center, enhancing nucleophilic reactivity. Hirshfeld surface analysis can further map steric interactions influencing enantioselectivity in catalytic cycles .

Q. How does the bromine substituent influence the coordination geometry of this compound in transition-metal complexes?

- Methodological Answer : The bromine atom introduces steric bulk and electronic effects, as shown in X-ray structures of dinaphtho-dioxaphosphepin derivatives. This can distort metal-ligand bond angles (e.g., P–Pd–P in Pd complexes), impacting catalytic selectivity. Comparative studies with non-halogenated analogs are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.